molecular formula C11H9FN2O2 B11886026 6-Fluoro-2,5-dimethyl-8-nitroquinoline

6-Fluoro-2,5-dimethyl-8-nitroquinoline

Cat. No.: B11886026
M. Wt: 220.20 g/mol
InChI Key: BSCGURWROVCVTM-UHFFFAOYSA-N
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Description

6-Fluoro-2,5-dimethyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of 6-Fluoro-2,5-dimethyl-8-nitroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethyl-8-nitroaniline with a fluorinating agent can yield the desired compound. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Fluoro-2,5-dimethyl-8-nitroquinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 6-fluoro-2,5-dimethyl-8-aminoquinoline.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-2,5-dimethyl-8-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,5-dimethyl-8-nitroquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Comparison with Similar Compounds

6-Fluoro-2,5-dimethyl-8-nitroquinoline can be compared with other fluorinated quinolines, such as:

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

6-fluoro-2,5-dimethyl-8-nitroquinoline

InChI

InChI=1S/C11H9FN2O2/c1-6-3-4-8-7(2)9(12)5-10(14(15)16)11(8)13-6/h3-5H,1-2H3

InChI Key

BSCGURWROVCVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])F)C

Origin of Product

United States

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